Acetic acid, 2-(4-methoxyphenylhydrazono)-2-(2-methyl-5-nitrophenylamino)-, ethyl ester
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Overview
Description
Ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate: is a complex organic compound characterized by its unique structure, which includes both hydrazone and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with Nitroaniline: The hydrazone intermediate is then coupled with 2-methyl-5-nitroaniline under acidic or basic conditions to form the desired product.
Esterification: The final step involves the esterification of the product with ethyl acetate under reflux conditions to yield ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate involves its interaction with specific molecular targets and pathways. The hydrazone and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
- Ethyl (4-methoxyphenyl)acetate
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness: Ethyl 2-[(E)-2-(4-methoxyphenyl)hydrazono]-2-(2-methyl-5-nitroanilino)acetate is unique due to the presence of both hydrazone and nitro functional groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N4O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-(2-methyl-5-nitrophenyl)iminoacetate |
InChI |
InChI=1S/C18H20N4O5/c1-4-27-18(23)17(21-20-13-6-9-15(26-3)10-7-13)19-16-11-14(22(24)25)8-5-12(16)2/h5-11,20H,4H2,1-3H3,(H,19,21) |
InChI Key |
AEAQZDAZGCWCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC1=C(C=CC(=C1)[N+](=O)[O-])C)NNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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